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Cat. No.: B3023649 Get Quote

An In-depth Technical Guide on the Biological Activity of 2-Phenyl-1,1,1-trifluoropropan-2-ol

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Phenyl-1,1,1-trifluoropropan-2-
ol, a key chiral alcohol with significant implications in pharmacology and toxicology. Primarily

recognized as a major metabolite of the anorectic drug fenfluramine, its biological activities are

of considerable interest to researchers, scientists, and drug development professionals. This

document delves into its metabolic origins, stereoselective synthesis, and notable biological

effects, particularly its potent inhibition of the hERG potassium channel.

Introduction: The Significance of a Metabolite
2-Phenyl-1,1,1-trifluoropropan-2-ol emerges as a critical molecule in the study of drug

metabolism and safety. While not a therapeutic agent itself, its formation in the body following

the administration of fenfluramine has significant toxicological consequences. Fenfluramine,

once widely prescribed for weight loss, was withdrawn from the market due to concerns about

cardiac valvulopathy and pulmonary hypertension. Understanding the biological actions of its

metabolites, such as 2-Phenyl-1,1,1-trifluoropropan-2-ol, is paramount in elucidating the

mechanisms behind these adverse effects. The presence of a trifluoromethyl group and a chiral

center in its structure also makes it a subject of interest for synthetic chemists and

pharmacologists exploring the impact of fluorination and stereochemistry on biological activity.
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Metabolic Genesis and Chemical Properties
2-Phenyl-1,1,1-trifluoropropan-2-ol is a significant metabolite of fenfluramine. The metabolic

pathway primarily involves the deamination and subsequent reduction of the parent compound.

Key Chemical and Physical Properties
Property Value

Chemical Formula C9H9F3O

Molar Mass 190.16 g/mol

Appearance White solid

Chirality Exists as (R)- and (S)-enantiomers

Stereoselective Synthesis
The synthesis of the enantiomerically pure forms of 2-Phenyl-1,1,1-trifluoropropan-2-ol is
crucial for studying their distinct biological activities. A notable method involves the

enantioselective reduction of 2,2,2-trifluoroacetophenone. This can be achieved with high

enantiomeric excess using borane dimethylsulfide and a catalytic amount of a chiral

oxazaborolidine catalyst, such as the (S)-tetrahydro-1-phenyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-

c]oxazaborole-borane complex. This process allows for the targeted synthesis of either the (R)-

or (S)-enantiomer, which is essential for detailed pharmacological and toxicological profiling.

Core Biological Activity: hERG Channel Inhibition
The most prominent and concerning biological activity of 2-Phenyl-1,1,1-trifluoropropan-2-ol
is its potent inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion

channel. The hERG channel plays a critical role in cardiac repolarization, and its blockage can

lead to a prolonged QT interval, increasing the risk of life-threatening arrhythmias such as

Torsades de Pointes.

Mechanism of Action and Enantioselectivity
Both enantiomers of 2-Phenyl-1,1,1-trifluoropropan-2-ol have been shown to inhibit the

hERG channel, with the (R)-enantiomer exhibiting significantly higher potency. This
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stereoselective inhibition highlights the specific molecular interactions between the compound

and the channel's binding pocket.

Quantitative Analysis of hERG Inhibition
The inhibitory effects of the enantiomers of 2-Phenyl-1,1,1-trifluoropropan-2-ol on the hERG

channel have been quantified using electrophysiological techniques, such as patch-clamp

assays on cells expressing the hERG channel.

Enantiomer IC50 (μM) for hERG Inhibition

(R)-2-Phenyl-1,1,1-trifluoropropan-2-ol 1.1

(S)-2-Phenyl-1,1,1-trifluoropropan-2-ol 11.0

These values demonstrate that the (R)-enantiomer is approximately 10-fold more potent than

the (S)-enantiomer in blocking the hERG channel. This data is critical for assessing the

cardiotoxic potential of fenfluramine and its metabolites.

Experimental Protocols
Stereoselective Synthesis of (R)- and (S)-2-Phenyl-1,1,1-
trifluoropropan-2-ol
This protocol outlines the enantioselective reduction of 2,2,2-trifluoroacetophenone.

Materials:

2,2,2-trifluoroacetophenone

Borane dimethylsulfide (BMS)

(S)- or (R)-tetrahydro-1-phenyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c]oxazaborole-borane

complex (chiral catalyst)

Anhydrous tetrahydrofuran (THF)

Methanol
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Standard glassware for inert atmosphere reactions

Procedure:

Dissolve the chiral catalyst (0.1 equivalents) in anhydrous THF under an inert atmosphere

(e.g., argon or nitrogen).

Cool the solution to 0°C.

Slowly add BMS (1.0 equivalent) to the catalyst solution and stir for 15 minutes.

Add a solution of 2,2,2-trifluoroacetophenone (1.0 equivalent) in anhydrous THF dropwise to

the reaction mixture over 30 minutes.

Allow the reaction to stir at 0°C for 2-4 hours, monitoring progress by thin-layer

chromatography (TLC).

Upon completion, quench the reaction by the slow addition of methanol at 0°C.

Warm the mixture to room temperature and remove the solvent under reduced pressure.

Purify the resulting alcohol by column chromatography on silica gel to yield the desired

enantiomer of 2-Phenyl-1,1,1-trifluoropropan-2-ol.

Determine the enantiomeric excess by chiral high-performance liquid chromatography

(HPLC).

hERG Channel Inhibition Assay (Whole-Cell Patch-
Clamp)
This protocol describes the electrophysiological assessment of hERG channel inhibition.

Materials:

Human embryonic kidney (HEK293) cells stably expressing the hERG channel.

Cell culture reagents.
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Patch-clamp rig with amplifier, digitizer, and data acquisition software.

Borosilicate glass capillaries for pipette fabrication.

External and internal pipette solutions.

Test compounds: (R)- and (S)-2-Phenyl-1,1,1-trifluoropropan-2-ol.

Procedure:

Culture HEK293-hERG cells to 70-80% confluency.

Harvest cells and plate them onto glass coverslips for recording.

Prepare external and internal solutions for patch-clamp recording.

Pull glass microelectrodes to a resistance of 2-5 MΩ when filled with the internal solution.

Establish a whole-cell patch-clamp configuration on a single cell.

Apply a voltage protocol to elicit hERG tail currents. A typical protocol involves a depolarizing

step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 3 seconds to

record the tail current.

Perfuse the cell with the external solution containing a known concentration of the test

compound.

Record the hERG current in the presence of the compound.

Wash out the compound and ensure the current returns to baseline.

Repeat with a range of concentrations to construct a dose-response curve.

Calculate the IC50 value by fitting the dose-response data to the Hill equation.

Visualizing the Metabolic and Toxicological Pathway
The following diagram illustrates the metabolic conversion of fenfluramine to 2-Phenyl-1,1,1-
trifluoropropan-2-ol and its subsequent action on the hERG channel.
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Metabolic conversion of fenfluramine and subsequent hERG channel inhibition.

Conclusion and Future Directions
2-Phenyl-1,1,1-trifluoropropan-2-ol stands as a compelling example of how a drug metabolite

can possess potent and potentially harmful biological activity. Its stereoselective inhibition of

the hERG potassium channel provides crucial insight into the cardiotoxicity associated with

fenfluramine. This understanding underscores the importance of comprehensive metabolite

profiling and safety pharmacology in the drug development process.

Future research should continue to explore the full toxicological profile of this metabolite,

including its effects on other ion channels and cellular pathways. Furthermore, the synthetic

methodologies developed for its enantioselective preparation can be valuable for creating

reference standards and for further structure-activity relationship (SAR) studies to design safer

pharmaceuticals. The case of 2-Phenyl-1,1,1-trifluoropropan-2-ol serves as a critical

reminder that the biological activity of metabolites can be as significant as that of the parent

drug.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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